molecular formula C13H10F3N3O B10934088 6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-55-8

6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10934088
CAS No.: 834896-55-8
M. Wt: 281.23 g/mol
InChI Key: OTLZOWXVBUSXRP-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a furan ring, two methyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for constructing the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as palladium, and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized pyrazolo[3,4-b]pyridine compounds .

Scientific Research Applications

6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethyl group in 6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable target for research and development .

Properties

CAS No.

834896-55-8

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H10F3N3O/c1-7-11-8(13(14,15)16)6-9(10-4-3-5-20-10)17-12(11)19(2)18-7/h3-6H,1-2H3

InChI Key

OTLZOWXVBUSXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C

Origin of Product

United States

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